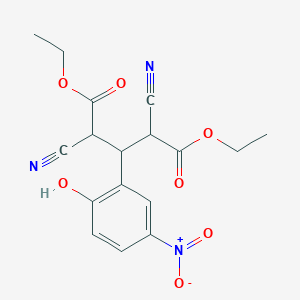
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is a complex organic compound with the molecular formula C17H17N3O7 and a molecular weight of 375.33278 . This compound is known for its unique structural features, which include cyano groups, a hydroxy group, and a nitro group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
科学的研究の応用
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and nitro groups, play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-methylphenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-chlorophenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-bromophenyl}pentanedioate
Uniqueness
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
分子式 |
C17H17N3O7 |
|---|---|
分子量 |
375.3g/mol |
IUPAC名 |
diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C17H17N3O7/c1-3-26-16(22)12(8-18)15(13(9-19)17(23)27-4-2)11-7-10(20(24)25)5-6-14(11)21/h5-7,12-13,15,21H,3-4H2,1-2H3 |
InChIキー |
XWFQUQOVBHAUKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
正規SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


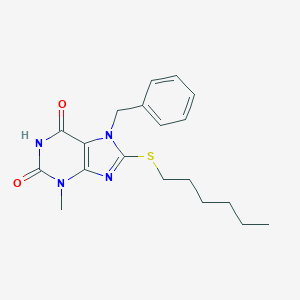
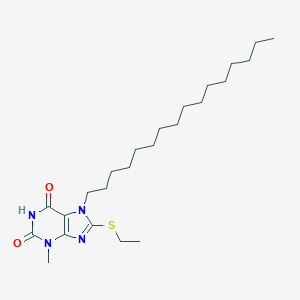

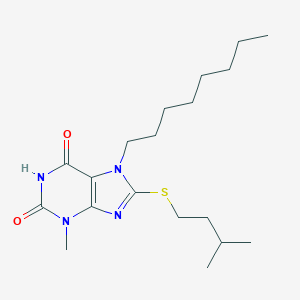
![(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415652.png)
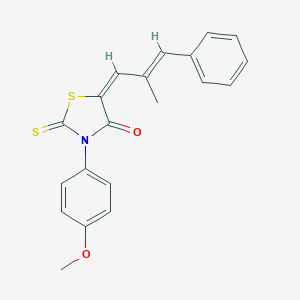
![2-Methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B415654.png)
![4-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B415658.png)
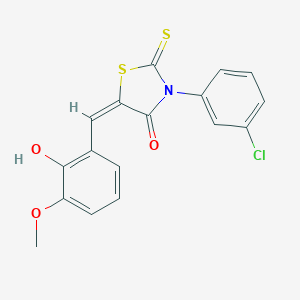
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415660.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B415661.png)
![5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B415662.png)
![5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415664.png)
![3-Ethyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415666.png)
